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Compound of Interest

Compound Name:
(R)-(+)-1,1,2-Triphenyl-1,2-

ethanediol

Cat. No.: B2601507 Get Quote

A Certificate of Analysis is more than a formality; it is the foundational document that ensures

the quality, purity, and identity of a chemical reagent. For a chiral compound, its significance is

amplified, as stereochemical purity is critical for achieving high enantioselectivity in a reaction.

Any deviation can lead to irreproducible results or compromised product purity.

Below is a summary of typical specifications for (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol,
compiled from various commercial suppliers.[3][4][5] Understanding each parameter is key to

interpreting the quality of the material.
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Parameter Typical Specification Significance & Interpretation

Purity >98.0% (by GC)

This value, typically

determined by Gas

Chromatography (GC),

indicates the percentage of the

target molecule in the sample.

Impurities can include residual

solvents, starting materials

from the synthesis (e.g.,

mandelic acid derivatives), or

the undesired (S)-enantiomer.

[4][6]

Appearance
White to off-white crystalline

powder

A visual inspection that serves

as a first-pass quality check.

Any significant deviation in

color could indicate

degradation or the presence of

impurities.

Specific Rotation
+215.0° to +225.0° (c=1,

EtOH)

This is the most critical

parameter on the CoA for a

chiral molecule. It confirms the

correct enantiomer is present

—the (+) rotation corresponds

to the (R) configuration—and

provides a macroscopic

measure of enantiomeric

purity. The value is highly

sensitive to concentration,

solvent, temperature, and

wavelength.[4][5]

Melting Point 122-130 °C A narrow melting point range is

indicative of high purity. A

broad or depressed range

often suggests the presence of

impurities that disrupt the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.tcichemicals.com/US/en/p/T1499
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6485946.htm
https://www.tcichemicals.com/US/en/p/T1499
https://www.echemi.com/produce/pr25030416561-r-1-1-2-triphenyl-1-2-ethanediol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2601507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


crystal lattice. Note that values

can vary slightly between

suppliers.[4][5]

Identity
Conforms to Structure (by ¹H

NMR)

Spectroscopic analysis, most

commonly Proton Nuclear

Magnetic Resonance (¹H

NMR), confirms that the

chemical structure matches

that of (R)-(+)-1,1,2-Triphenyl-

1,2-ethanediol. The spectrum

should show the expected

signals and integration for the

aromatic and hydroxyl protons.

[7]

Performance Benchmark: The Definitive Guide to
Enantiomeric Excess (ee) Determination
While specific rotation provides strong evidence of enantiopurity, High-Performance Liquid

Chromatography (HPLC) on a chiral stationary phase (CSP) is the universally accepted gold

standard for the precise quantification of enantiomeric excess (% ee).[8][9] The underlying

principle involves the differential interaction of the two enantiomers with the chiral environment

of the column, leading to different retention times and, thus, separation.[8]

Experimental Protocol: Chiral HPLC Analysis
This protocol provides a robust method for determining the % ee of an (R)-(+)-1,1,2-Triphenyl-
1,2-ethanediol sample.

Objective: To separate and quantify the (R) and (S) enantiomers of 1,1,2-Triphenyl-1,2-

ethanediol to determine the enantiomeric excess of the sample.

Materials:

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol sample
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Racemic 1,1,2-Triphenyl-1,2-ethanediol (for method development and peak identification)

HPLC-grade n-Hexane

HPLC-grade Isopropanol (IPA)

Chiral HPLC Column (e.g., Daicel Chiralpak® AD-H or equivalent polysaccharide-based

CSP)

Instrumentation:

HPLC system with a UV detector (set to 254 nm)

Methodology:

Standard Preparation (Racemic): Accurately weigh ~2 mg of racemic 1,1,2-Triphenyl-1,2-

ethanediol and dissolve it in 2 mL of the mobile phase (e.g., n-Hexane/IPA 90:10) to create a

1 mg/mL solution. This standard is crucial for confirming the retention times of both

enantiomers and ensuring the column is providing baseline separation (Resolution > 1.5).[8]

Sample Preparation: Prepare the (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol sample to be

analyzed in the same manner, aiming for a final concentration of approximately 1 mg/mL in

the mobile phase.

Chromatographic Conditions:

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)

Flow Rate: 1.0 mL/min

Column Temperature: 25 °C

Detection Wavelength: 254 nm

Injection Volume: 10 µL
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Analysis:

First, inject the racemic standard to determine the retention times for the (S) and (R)

enantiomers and to verify system suitability.

Next, inject the sample to be analyzed.

Integrate the peak areas for both enantiomers observed in the chromatogram.

Calculation of Enantiomeric Excess (% ee): The % ee is calculated using the integrated peak

areas of the two enantiomers with the following formula:[8] % ee = [ (Area of major

enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor

enantiomer) ] x 100

Trustworthiness through Self-Validation: The protocol's integrity relies on the initial analysis of

the racemic standard. Achieving baseline separation of the racemate validates that the chosen

column and mobile phase are effective for this specific compound, ensuring the accuracy of the

subsequent sample analysis. It is crucial to acknowledge that even with optimized methods,

errors of up to 5.2% ee can occur if instrument parameters are not set correctly, highlighting the

need for careful method validation.[10]

Workflow for Enantiomeric Excess Determination
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Caption: Workflow for % ee determination by Chiral HPLC.
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Comparative Analysis: Alternatives in Asymmetric
Synthesis
While (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is a potent chiral auxiliary, the success of an

asymmetric transformation is highly reaction-dependent. A Senior Application Scientist must

consider alternatives. Axially chiral biaryl diols like BINOL and tartrate-derived diols like

TADDOL are two of the most widely used scaffolds in catalysis and offer a valuable

comparison.[11]

Chiral Diol

(R)-(+)-1,1,2-

Triphenyl-1,2-

ethanediol

(R)-BINOL (R,R)-TADDOL

Structure
C₂-symmetric, point

chirality

C₂-symmetric, axial

chirality

C₂-symmetric, point

chirality

Key Feature

Bulky phenyl groups

create a defined chiral

pocket.

Restricted rotation

around the biaryl bond

creates a stable chiral

environment.

Derived from

inexpensive tartaric

acid; steric bulk is

highly tunable.

Common Use Cases

Chiral auxiliary,

derivatizing agent,

formation of chiral

phosphonates.[6]

Ligand for Lewis acids

in Diels-Alder

reactions, carbonyl

additions, and

allylborations.[11]

Stoichiometric and

catalytic roles in

nucleophilic additions

to carbonyls,

reductions.[11]

Performance Example

Used to form chiral O-

silyl orthoesters for

stereoselective aldol

additions.[6]

Catalyzes allylboration

of ketones with yields

up to 93% and 99%

ee.[11]

Used in catalytic

enantioselective

reactions between

boronates and o-

quinone methides.[11]

Catalytic Application Workflow: Chiral Diol in
Asymmetric Allylboration
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Many chiral diols, particularly BINOL derivatives, function by transiently interacting with

reagents to create a chiral environment. The diagram below illustrates a generalized catalytic

cycle for the allylboration of a ketone, as investigated by Schaus and co-workers, which

showcases the role of the diol.[11]

(R)-BINOL
(Catalyst)

Chiral Boronate Ester
(Active Catalyst)

 Ligand Exchange

Allyldiisopropoxyborane
(Reagent)

Ketone
(Substrate)

Homoallylic Alcohol
(Product, up to 99% ee)

 + Ketone
(Coordination & Allylation)

 Catalyst Regeneration
(Hydrolysis)

Click to download full resolution via product page

Caption: Generalized catalytic cycle for diol-catalyzed allylboration.

Synthesis and Accessibility
The practical utility of a chiral compound is also linked to its accessibility. (R)-(+)-1,1,2-
Triphenyl-1,2-ethanediol is readily synthesized from a common chiral pool starting material,

(R)-Mandelic Acid. This straightforward synthesis contributes to its commercial availability and

relatively moderate cost compared to more complex ligands.[6]

Synthetic Workflow from (R)-Mandelic Acid
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(R)-Mandelic Acid Methyl (R)-Mandelate

 Esterification
(MeOH, H⁺) (R)-(+)-1,1,2-Triphenyl-

1,2-ethanediol

 Grignard Reaction
(3.5 eq. PhMgBr)

Click to download full resolution via product page

Caption: Synthesis of the target diol from (R)-Mandelic Acid.[6]

Conclusion
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is a valuable and accessible tool in the arsenal of the

synthetic chemist. This guide has demonstrated that a thorough understanding of its Certificate

of Analysis is the first step toward ensuring experimental success and reproducibility. Key

parameters such as high purity (>98%) and a strong, positive specific rotation (+215° to +225°)

provide initial confidence in the material's quality.

However, for rigorous scientific outcomes, this must be complemented by robust analytical

validation, with chiral HPLC being the definitive method for quantifying enantiomeric excess.

When planning a synthetic campaign, a comparative approach is essential. While highly

effective in its niche, the performance of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol should be

weighed against that of other C₂-symmetric diols like BINOL and TADDOL, as the optimal

choice is intrinsically linked to the specific demands of the chemical transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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